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L-ALANINE (1-13C)

Cat. No.: B1580388
M. Wt: 90.09
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Description

Significance of Stable Isotopes in Elucidating Metabolic Pathways and Enzyme Mechanisms

The use of stable isotopes, particularly ¹³C, has revolutionized the study of metabolism. By introducing molecules labeled with these heavier, non-radioactive isotopes into a biological system, researchers can follow their transformation and incorporation into various metabolites. creative-proteomics.com This process, often analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the precise mapping of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. ontosight.aickisotopes.com This detailed understanding of metabolic networks is crucial for unraveling the complexities of both normal physiological states and the metabolic dysregulation that characterizes numerous diseases, including cancer and diabetes. mdpi.comckisotopes.com

Specific Role of L-Alanine as a Key Metabolic Node in Cellular Metabolism

L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism. wikipedia.org It is readily synthesized from pyruvate (B1213749), a key product of glycolysis, through a transamination reaction catalyzed by alanine (B10760859) aminotransferase. nih.gov This close relationship places L-alanine at the crossroads of several major metabolic pathways, including glycolysis, gluconeogenesis (the synthesis of glucose), and the citric acid cycle (also known as the TCA cycle or Krebs cycle). wikipedia.org In tissues like muscle, L-alanine is a key component of the glucose-alanine cycle, a process that facilitates the transport of amino groups to the liver for disposal and the recycling of carbon skeletons for glucose production. wikipedia.org

Rationale for Carbon-13 Enrichment at the Carboxyl Position (C1) in L-Alanine

The strategic placement of a ¹³C label within a molecule is a critical aspect of experimental design in metabolic research. The choice of labeling position dictates the specific metabolic questions that can be answered.

Site-specific isotopic labeling, where a ¹³C atom is placed at a particular carbon position in a molecule, offers a high degree of precision in tracing metabolic pathways. dss.go.th This approach allows researchers to follow the fate of that specific carbon atom as the molecule is metabolized. For instance, by using L-Alanine labeled at the carboxyl carbon (C1), researchers can track the entry of this carbon into the TCA cycle. When L-Alanine (1-¹³C) is converted to pyruvate, the ¹³C label is at the C1 position of pyruvate. Subsequent decarboxylation of pyruvate to acetyl-CoA by the enzyme pyruvate dehydrogenase results in the loss of this labeled carbon as ¹³CO₂. Conversely, if pyruvate is carboxylated by pyruvate carboxylase to form oxaloacetate, the ¹³C label is retained and enters the TCA cycle. diabetesjournals.org This differential fate of the C1 carbon provides a direct means to assess the relative activities of these two key enzymes at the gateway to the TCA cycle.

The choice of isotopologue—a molecule that differs only in its isotopic composition—is tailored to the specific research question.

L-Alanine (1-¹³C): As discussed, this isotopologue is ideal for studying the fate of the carboxyl carbon of alanine and pyruvate, providing insights into the entry points into the TCA cycle. diabetesjournals.orgresearchgate.net

L-Alanine (3-¹³C): In this case, the methyl carbon is labeled. When L-Alanine (3-¹³C) is converted to pyruvate, the label is at the C3 position. This labeled carbon is retained through the action of pyruvate dehydrogenase and enters the TCA cycle as part of the acetyl-CoA molecule. Tracking the distribution of this label within the TCA cycle intermediates can reveal information about the cycle's activity and the contributions of other metabolic pathways. diabetesjournals.org

The selection of a particular L-Alanine isotopologue is therefore a strategic decision based on the specific metabolic pathway or enzymatic step under investigation.

Interactive Data Table: Comparison of L-Alanine Isotopologues in Metabolic Research

IsotopologueLabeled PositionPrimary Research ApplicationExample of Metabolic Insight
L-Alanine (1-¹³C) Carboxyl Carbon (C1)Assessing the relative flux through pyruvate dehydrogenase and pyruvate carboxylase. diabetesjournals.orgresearchgate.netThe loss of the ¹³C label as CO₂ indicates pyruvate dehydrogenase activity, while its retention in TCA cycle intermediates points to pyruvate carboxylase activity. diabetesjournals.org
L-Alanine (3-¹³C) Methyl Carbon (C3)Tracing the entry and progression of the acetyl-CoA carbon backbone through the TCA cycle. diabetesjournals.orgFollowing the distribution of the ¹³C label among TCA cycle intermediates to understand cycle turnover and anaplerotic inputs.
L-Alanine (U-¹³C) All Carbon PositionsDetermining the overall contribution of alanine to the carbon skeletons of various downstream metabolites.Quantifying the percentage of a metabolite's carbon that is derived from alanine.

Detailed Research Findings with L-Alanine (1-¹³C)

Recent studies utilizing hyperpolarized [1-¹³C]alanine have demonstrated its potential in non-invasively probing cellular metabolism in real-time. Hyperpolarization is a technique that dramatically increases the NMR signal of a ¹³C-labeled molecule, allowing for its metabolic conversion to be monitored in vivo.

One significant application has been in assessing the intracellular redox state (the balance of NADH to NAD⁺) in the liver. researchgate.net Following the injection of hyperpolarized [1-¹³C]alanine, its conversion to [1-¹³C]pyruvate and subsequently to [1-¹³C]lactate can be observed. The ratio of lactate (B86563) to pyruvate is directly related to the cytosolic NADH/NAD⁺ ratio, a critical indicator of the cell's metabolic and energetic status. researchgate.net

Furthermore, research has explored the use of a derivative, hyperpolarized [1-¹³C]-L-alanine ethyl ester, as a novel probe for measuring both intracellular and extracellular pH. nih.gov The chemical shift of the ¹³C-labeled carboxyl group is sensitive to pH changes, offering a potential new tool for studying diseases characterized by altered pH, such as cancer. nih.gov

Properties

Molecular Weight

90.09

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for L Alanine 1 13c

Enzymatic Synthesis Routes for Carboxyl-Labeled Alanine (B10760859) Production

Enzymatic methods offer high stereoselectivity and efficiency in the synthesis of L-amino acids. These biocatalytic approaches are increasingly favored for their ability to produce enantiopure L-ALANINE (1-13C) under mild reaction conditions.

Utilization of Pyridoxal Phosphate-Dependent Enzymes in Stereoselective Labeling

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are instrumental in a vast array of amino acid transformations and are particularly well-suited for stereoselective labeling. chemrxiv.org Enzymes such as alanine aminotransferase (ALT) and alanine dehydrogenase (AlaDH) are key players in the synthesis of L-alanine.

Alanine aminotransferase, a PLP-dependent enzyme, catalyzes the reversible transamination of pyruvate (B1213749). nih.gov In the context of L-ALANINE (1-13C) synthesis, a ¹³C-labeled carboxyl group donor is required. The reaction mechanism involves the transfer of an amino group from a donor, such as L-glutamate, to pyruvate, forming L-alanine. By using a precursor that is isotopically labeled at the corresponding carboxyl position, the ¹³C label can be stereoselectively incorporated into the L-alanine product. The enzyme's active site, containing the PLP cofactor, ensures the correct stereochemical outcome, yielding the L-enantiomer exclusively. chemrxiv.orgresearchgate.net

Similarly, L-alanine dehydrogenase facilitates the reductive amination of pyruvate to L-alanine. tum.de This reaction is particularly advantageous as it directly utilizes ammonia (B1221849) and a reducing equivalent (typically NADH or NADPH), offering a direct route to L-alanine. When [1-¹³C]pyruvate is used as the substrate, the resulting L-alanine is specifically labeled at the carboxyl position.

A summary of PLP-dependent enzymes in L-ALANINE (1-13C) synthesis is presented below:

EnzymeReaction Type¹³C PrecursorKey Features
Alanine Aminotransferase (ALT)TransaminationL-Glutamate (or other amino donor) with ¹³C-labeled carboxyl groupHigh stereoselectivity for L-alanine. nih.gov
L-Alanine Dehydrogenase (AlaDH)Reductive Amination[1-¹³C]PyruvateDirect amination of pyruvate, high yield. tum.de

Cell-Free Biocatalytic Cascades for Enantiopure L-Alanine Synthesis

Cell-free biocatalytic cascades have emerged as a powerful strategy for producing complex molecules like L-alanine from simple, inexpensive starting materials. tum.deuq.edu.au These systems combine multiple enzymes in a one-pot reaction, mimicking a metabolic pathway without the constraints of a living cell. This approach allows for greater control over reaction conditions and can be designed for high yields and atom economy. researchgate.net

For the synthesis of L-ALANINE (1-13C), a cascade can be designed to produce [1-¹³C]pyruvate as an intermediate, which is then converted to the final product. For instance, a cascade could start with a ¹³C-labeled glucose precursor. tum.deresearchgate.net A series of glycolytic enzymes can be employed to break down the labeled glucose into two molecules of pyruvate, with the ¹³C label positioned at the carboxyl carbon. Subsequently, an enzyme like L-alanine dehydrogenase can be used to convert the labeled pyruvate into L-ALANINE (1-13C). tum.de

Chemical Synthesis Strategies for Controlled ¹³C Incorporation

While enzymatic methods offer excellent stereoselectivity, chemical synthesis provides a versatile alternative for the controlled incorporation of isotopes. These methods often involve multi-step reactions starting from commercially available labeled precursors.

Precursor-Based Labeling Approaches

A common chemical strategy for synthesizing L-ALANINE (1-13C) involves starting with a simple, commercially available ¹³C-labeled precursor. One such precursor is sodium cyanide (Na¹³CN) or potassium cyanide (K¹³CN). The Strecker synthesis, a classic method for synthesizing amino acids, can be adapted for this purpose. In this approach, acetaldehyde (B116499) reacts with ammonia and Na¹³CN to form an α-aminonitrile, which is then hydrolyzed to produce DL-alanine labeled at the carboxyl position.

Another precursor-based approach utilizes [1-¹³C]acetic acid or its derivatives. tandfonline.com Through a series of chemical transformations, the labeled carboxyl group can be incorporated into the alanine backbone. For instance, [1-¹³C]acetic acid can be converted to [1-¹³C]acetyl chloride, which can then be used in further reactions to build the amino acid structure.

To obtain the desired L-enantiomer from a racemic mixture produced by chemical synthesis, a resolution step is necessary. This can be achieved through various methods, including enzymatic resolution or chiral chromatography.

Considerations for Isotopic Purity and Yield in Synthetic Processes

Achieving high isotopic purity and chemical yield are paramount in the synthesis of L-ALANINE (1-13C). Isotopic purity refers to the percentage of molecules that contain the ¹³C isotope at the desired position. High isotopic purity, often exceeding 98-99 atom %, is crucial for the sensitivity and accuracy of subsequent analytical applications like NMR and mass spectrometry. sigmaaldrich.comisotope.com

Several factors can influence isotopic purity. In chemical synthesis, incomplete reactions or side reactions can lead to the presence of unlabeled or scrambled labeled species. Careful optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is essential to maximize the incorporation of the ¹³C label.

In enzymatic synthesis, the specificity of the enzymes generally ensures high isotopic purity, provided the labeled precursor is of high quality. However, potential isotopic dilution from endogenous unlabeled pools in whole-cell systems can be a concern, which is a key advantage of using cell-free systems. nih.govcopernicus.org

Post-Synthesis Purification and Validation of L-ALANINE (1-13C) for Research Grade Purity

Following synthesis, rigorous purification and validation steps are essential to ensure the final product meets the high standards required for research applications.

The initial purification of L-ALANINE (1-13C) typically involves techniques to remove unreacted starting materials, catalysts, and byproducts. Common methods include:

Ion-exchange chromatography: This technique is highly effective for separating amino acids from other charged or uncharged molecules.

Recrystallization: This method is used to purify solid compounds based on differences in solubility.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly chiral HPLC, can be used for both purification and to separate the L- and D-enantiomers if a racemic mixture was synthesized.

Once purified, the identity, purity, and isotopic enrichment of the L-ALANINE (1-13C) must be validated. A combination of analytical techniques is employed for this purpose:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and, crucially, the position and extent of ¹³C labeling. ¹³C NMR and ¹H NMR are both utilized. tandfonline.com
Mass Spectrometry (MS) Determines the molecular weight and confirms the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule. tandfonline.comacs.org
Chiral Analysis Techniques like chiral HPLC or measurement of optical rotation are used to confirm the enantiomeric purity of the L-alanine. sigmaaldrich.com
Elemental Analysis Verifies the elemental composition of the compound.

The data obtained from these validation methods provide the necessary documentation to certify the product as research-grade, ensuring its suitability for demanding scientific applications.

Chromatographic Techniques for Separation and Isotopic Enrichment Confirmation

Chromatographic techniques are indispensable for the purification of L-Alanine (1-13C) after synthesis and for the definitive confirmation of its isotopic enrichment. researchgate.net These methods separate the labeled compound from unlabeled precursors, reagents, and byproducts, while hyphenated mass spectrometry techniques provide simultaneous confirmation of molecular identity and isotopic status. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). alexandraatleephillips.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. Since amino acids are nonvolatile, they require a derivatization step to increase their volatility for GC analysis. alexandraatleephillips.comwvu.edu A common procedure involves converting the amino acid into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) derivative, by reacting it with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wvu.edu Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the chromatographic column. The separated components then enter the mass spectrometer, which detects the mass-to-charge ratio of the ionized molecules. For L-Alanine (1-13C), the mass spectrometer will detect a molecular ion peak that is one mass unit higher (M+1) than that of unlabeled L-Alanine, confirming the successful incorporation of a single ¹³C atom. sigmaaldrich.com A specialized application, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), enables rapid and precise determination of carbon isotope ratios from complex mixtures. wvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage by often eliminating the need for derivatization, as it is suitable for analyzing nonvolatile and thermally sensitive molecules directly in their native form. alexandraatleephillips.com In this technique, L-Alanine (1-13C) is separated from other compounds in a liquid mobile phase as it passes through a stationary phase column. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS/MS, a tandem mass spectrometry approach, can be used to fragment the parent ion of L-Alanine (1-13C) and analyze the resulting daughter ions. researchgate.net The fragmentation patterns of the labeled versus unlabeled alanine will differ, providing unambiguous confirmation of the position of the ¹³C label. researchgate.net For example, fragmentation of the [M+H]⁺ ion of L-Alanine (m/z 90 for unlabeled, m/z 91 for C1-labeled) would show characteristic losses, and the masses of the resulting fragments would confirm the location of the isotopic label.

Table 2: Research Findings on Chromatographic Analysis of L-Alanine (1-13C)

Technique Sample Preparation Principle of Confirmation Key Research Findings References
GC-MS Derivatization required (e.g., trimethylsilylation) to increase volatility. Detection of a mass shift (M+1) in the mass spectrum compared to the unlabeled standard. Enables high-sensitivity analysis and precise determination of ¹³C values. Correction for carbons added during derivatization is necessary for accurate isotope ratio measurements. wvu.edu, alexandraatleephillips.com
LC-MS/MS Often requires no derivatization. Analysis of parent and daughter ion masses. Fragmentation patterns confirm the specific location of the ¹³C atom. Provides orthogonal information to other methods and can be combined to improve positional isotopomer determination. Differences in daughter ion spectra are clearly visible. researchgate.net, alexandraatleephillips.com

| GC-C-IRMS | Derivatization required. | On-line separation followed by combustion to CO₂ and analysis by an isotope ratio mass spectrometer. | Allows for rapid and precise determination of δ¹³C values from complex matrices, providing detailed isotopic signatures. | wvu.edu |

Advanced Analytical Techniques for Tracing L Alanine 1 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Isotope Tracing Studies

NMR spectroscopy is a cornerstone technique for tracking 13C-labeled molecules like L-ALANINE (1-13C). nih.gov It provides a non-invasive window into cellular metabolism, enabling the identification and quantification of downstream metabolites. The 13C label enhances the sensitivity and resolution of NMR spectra, facilitating detailed studies. ontosight.ai

Direct 13C NMR spectroscopy is a primary method for observing the fate of the 13C label from L-ALANINE (1-13C) as it is metabolized. This technique directly detects the 13C nuclei, offering a clear and unambiguous signal for labeled compounds.

High-resolution 13C NMR provides detailed information on the metabolic fate of L-ALANINE (1-13C). sigmaaldrich.com It allows for the precise identification of metabolites due to the large chemical shift dispersion of 13C NMR, which minimizes signal overlap. acs.orgnih.gov This technique can be applied to cell extracts and biofluids to create a comprehensive profile of labeled metabolites, offering insights into pathway activities. nih.gov For instance, in studies of liver metabolism, 13C NMR can track the conversion of L-ALANINE (1-13C) to key metabolites like pyruvate (B1213749), lactate (B86563), and glucose, providing quantitative data on gluconeogenesis and the tricarboxylic acid (TCA) cycle. nih.gov

Research Area Key Findings with L-ALANINE (1-13C) Primary Metabolites Detected References
Hepatic GluconeogenesisTracing the flux from alanine (B10760859) to glucose.[1-13C]Pyruvate, [1-13C]Lactate, 13C-labeled Glucose nih.gov
Tricarboxylic Acid (TCA) CycleInvestigating the entry of alanine-derived pyruvate into the TCA cycle.[1-13C]Alanine, [5-13C]Glutamate stanford.edu
Cancer MetabolismMonitoring altered metabolic pathways in tumor cells.[1-13C]Lactate, [1-13C]Alanine nih.gov

A major limitation of conventional 13C NMR is its relatively low sensitivity. acs.orgnih.gov Dissolution Dynamic Nuclear Polarization (DNP) is a powerful signal enhancement technique that overcomes this challenge. DNP dramatically increases the polarization of 13C nuclei, leading to a signal enhancement of over 10,000-fold. researchgate.net This enables real-time, in vivo metabolic imaging of hyperpolarized [1-13C]L-alanine and its metabolic products. nih.govresearchgate.net The enhanced sensitivity allows for the detection of low-concentration metabolites and rapid metabolic conversions that would otherwise be undetectable. nih.gov For example, hyperpolarized [1-13C]L-alanine has been used to monitor rapid metabolic changes in the liver, providing insights into enzyme kinetics and metabolic regulation in real-time. researchgate.netismrm.org A derivative, [1-13C]L-alanine ethyl ester, has also been developed as a DNP probe to assess intracellular and extracellular pH. nih.gov

Technique Principle Application with L-ALANINE (1-13C) Key Advantages References
Dissolution DNPIncreases nuclear spin polarization via microwave irradiation at low temperatures. stanford.eduReal-time in vivo metabolic imaging of hyperpolarized [1-13C]L-alanine conversion. nih.govresearchgate.net>10,000-fold signal enhancement, enables real-time in vivo studies. researchgate.net stanford.edunih.govresearchgate.net
Hyperpolarized [1-13C]L-alanine Ethyl EsterA pH-sensitive DNP probe that readily crosses cell membranes. nih.govSimultaneous assessment of intracellular and extracellular pH in vivo. nih.govProvides information on cellular pH homeostasis. nih.gov

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC), provide detailed information by correlating the chemical shifts of directly bonded nuclei, such as 1H and 13C. nih.gov These experiments are invaluable for resolving spectral overlap and unambiguously identifying metabolites in complex biological samples. nih.govresearchgate.net

In the field of biomolecular NMR, L-alanine labeled with 13C is crucial for studying protein structure and dynamics. isotope.comisotope.com By incorporating isotopically labeled alanine into proteins, specific signals from these residues can be observed in the NMR spectra. This selective labeling approach simplifies complex spectra and allows for the detailed investigation of local structure, dynamics, and interactions at alanine sites within large proteins. nih.govisotope.com For instance, 4D 1H-13C NMR experiments have been developed to assign the signals of alanine methyl groups in large and complex protein structures, providing important probes for molecular structure and dynamics. nih.govresearchgate.net

NMR Technique Isotopologue Used Application Information Gained References
4D 1H-13C NMRL-Alanine (13CH3)Assignment of alanine methyl groups in large proteins.Complete 1H-13C assignments, insights into protein structure. nih.govresearchgate.net
1H-13C HSQC13C-labeled L-AlanineMetabolite identification in complex mixtures.Correlation of 1H and 13C chemical shifts for unambiguous identification. nih.govresearchgate.net

For very large proteins and protein complexes (up to ~800 kDa), traditional NMR methods often fail due to rapid signal decay. isotope.com Methyl Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR technique that significantly improves spectral quality for large biomolecules. isotope.comresearchgate.net This technique is particularly powerful when combined with selective isotope labeling of methyl groups in amino acids like alanine. isotope.comresearchgate.net By using specifically designed L-alanine isotopologues, such as L-alanine-3-13C,2-2H, in a deuterated protein background, the relaxation properties of the alanine methyl groups are optimized, leading to sharp and intense signals in the TROSY spectra. researchgate.net This has extended the applicability of NMR to study the structure and dynamics of high-molecular-weight protein systems. isotope.comisotope.com

Technique Alanine Isotopologue Target Application Key Advantage References
Methyl-TROSYL-Alanine-3-13C,2-2HHigh-molecular-weight protein structure and dynamics.Overcomes rapid signal decay in large proteins, providing high-resolution structural information. isotope.comresearchgate.net
Selective Methyl Labeling13CH3-AlanineProbing structure and dynamics at specific sites.Reduces spectral complexity and allows for focused analysis of alanine residues. isotope.comisotope.com

Multi-Dimensional NMR Techniques (e.g., 1H-13C HSQC, HMQC) for Structural and Dynamic Insights

Application in Biomolecular NMR for Protein Structure and Dynamics (using appropriate isotopologues)

Mass Spectrometry (MS) for Isotopomer Distribution Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the isotopomer distribution of metabolites following the administration of stable isotope-labeled precursors like L-ALANINE (1-13C). nih.gov This method measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition. nih.gov When a 13C-labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. MS analysis of these metabolites reveals a mass distribution pattern, where each peak corresponds to an isotopologue—a molecule differing only in its isotopic composition. nih.gov The relative abundance of these isotopologues, known as the mass isotopomer distribution (MID), provides a fingerprint of metabolic pathway activity. nih.gov Correcting the raw MS data is crucial to account for the natural abundance of heavy isotopes (e.g., ~1.1% for 13C) and any isotopic impurities in the tracer substrate, ensuring that the measured distribution accurately reflects the metabolic fate of the labeled precursor. researchgate.netuni-regensburg.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform for metabolic flux analysis, particularly for volatile or semi-volatile compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (tBDMS) derivatives of the amino acids. shimadzu.com Following separation by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a characteristic pattern of fragment ions for each metabolite, and the mass spectra of these fragments are analyzed to determine their isotopomer distribution. shimadzu.comresearchgate.net

Fragment Ion Analysis for Deducting Intracellular Labeling Patterns

A key advantage of GC-MS is the analysis of fragment ions to gain positional isotopic information. The fragmentation of a derivatized metabolite in the mass spectrometer can yield multiple ions, each containing a different subset of the carbon atoms from the original molecule. By analyzing the isotopomer distribution of these different fragments, it is possible to deduce the labeling pattern within the metabolite. nih.govresearchgate.net

For instance, in studies involving tBDMS-derivatized alanine, two prominent fragments are often analyzed: the [M-57]⁺ fragment (representing the entire alanine carbon backbone) and the [M-85]⁺ fragment (containing only carbons 2 and 3). shimadzu.comresearchgate.net By comparing the 13C enrichment in these two fragments, researchers can calculate the specific labeling at the C-1 position.

One study used this principle to compare alanine labeling in different subunits of the RuBisCO enzyme. researchgate.net The analysis revealed different 13C enrichment patterns in the two fragments, allowing the researchers to quantify the proportion of alanine labeled exclusively at the first carbon position versus those labeled at other positions. researchgate.net This level of detail is critical for distinguishing between different metabolic routes that may lead to the synthesis of the same metabolite.

Table 1: Illustrative GC-MS Fragment Analysis for L-Alanine Isotopomers

Fragment IonCarbon Atoms IncludedDescriptionUtility in L-ALANINE (1-13C) Tracing
[M-57]⁺ C1, C2, C3Represents the full carbon skeleton of alanine (minus a tert-butyl group from the derivative).Provides the overall isotopomer distribution (M+1, M+2, M+3) for the entire molecule. shimadzu.comresearchgate.net
[M-85]⁺ C2, C3Represents a fragment containing the second and third carbons of alanine. researchgate.netBy comparing the M+1 signal of this fragment with the [M-57]⁺ fragment, the specific enrichment at the C-1 position can be isolated. researchgate.net

This table is a generalized representation based on established fragmentation patterns of derivatized alanine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique for metabolomics and isotopic tracer studies. It is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological matrices, such as cell extracts or biofluids, often without the need for chemical derivatization. nih.govsciex.com The liquid chromatography system separates metabolites based on their physicochemical properties before they are introduced into the mass spectrometer. This separation reduces the complexity of the mixture entering the MS, minimizing ion suppression and improving the accuracy of quantification. nih.gov

Tandem Mass Spectrometry for Resolving Overlapping Isotopologues

Tandem Mass Spectrometry (MS/MS or MS²) significantly enhances the specificity and resolving power of LC-MS for isotopomer analysis. researchgate.net In an MS/MS experiment, a specific parent ion (e.g., the M+1 isotopologue of alanine, m/z 91) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting daughter ions are analyzed in a second mass analyzer. researchgate.net This process can resolve overlapping isotopologues, which occurs when different isotopomers of a metabolite have the same nominal mass but different elemental compositions or label positions. researchgate.net

For example, in a study using a mixture of 1-13C and 3-13C labeled alanine, tandem MS was able to distinguish the different isotopomers by their unique fragmentation patterns. researchgate.net Fragmenting the m/z 91 parent ion (representing alanine with one 13C) produces a different daughter ion spectrum depending on whether the label is at the C-1 or C-3 position. This capability is invaluable for accurately tracing the flow of specific carbon atoms through metabolic networks. researchgate.net Workflows combining quantitative analysis using Multiple Reaction Monitoring (MRM) with qualitative confirmation via full-scan daughter ion spectra (Enhanced Product Ion scans) provide both high sensitivity and confidence in isotopomer identification. sciex.com

Comparative Methodological Considerations in Isotopic Analysis

The two primary analytical methods for tracing stable isotope metabolism are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Both techniques can determine the incorporation of isotopes like 13C into metabolites, but they possess distinct advantages and limitations. nih.gov The choice between MS and NMR often depends on the specific goals of the study, the required sensitivity, the desired level of structural information, and sample throughput. nih.govnih.gov

Sensitivity, Resolution, and Throughput of NMR versus MS Platforms

Sensitivity: Mass spectrometry is generally considered to be significantly more sensitive than NMR. nih.govnih.gov LC-MS and GC-MS can detect and quantify metabolites at micromolar to nanomolar concentrations, whereas NMR typically requires concentrations in the millimolar range to obtain a sufficient signal-to-noise ratio in a reasonable timeframe. nih.govacs.org This higher sensitivity makes MS the preferred platform for analyzing low-abundance metabolites or when sample volume is limited. nih.gov

Resolution: NMR's strength lies in its exceptional resolution for determining the precise position of an isotopic label within a molecule without requiring fragmentation. nih.govdiabetesjournals.org Techniques like 13C NMR can directly identify which carbon atom in a metabolite like glutamate (B1630785) or lactate has been labeled from a [1-13C]glucose or [3-13C]alanine precursor. diabetesjournals.org While MS can infer positional information through the analysis of fragment ions (GC-MS) or tandem MS (LC-MS/MS), this is often more complex and may not always resolve every isotopomer unambiguously. nih.govresearchgate.net

Throughput: MS platforms generally offer higher throughput than NMR. The run times for typical GC-MS and LC-MS analyses are shorter than the acquisition times required for many NMR experiments, especially for complex 2D NMR or when signal averaging is needed for low-concentration samples. nih.gov This allows for the analysis of a larger number of samples in a given period, which is advantageous for large-scale metabolomics studies.

Table 2: Comparison of MS and NMR for L-ALANINE (1-13C) Isotopic Analysis

FeatureMass Spectrometry (GC-MS, LC-MS/MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (nanomolar to micromolar range). nih.govnih.govLower (micromolar to millimolar range). acs.org
Resolution Provides mass isotopomer distribution. Positional information requires fragmentation (GC-MS) or tandem MS, which can be complex. researchgate.netresearchgate.netExcellent positional resolution. Directly identifies the location of the 13C label within the molecular structure without fragmentation. nih.govdiabetesjournals.org
Throughput Generally higher; shorter analysis times per sample. nih.govGenerally lower; can require long acquisition times, especially for 2D experiments or low-concentration samples.
Sample Prep May require derivatization (GC-MS). LC-MS often requires less prep but is sensitive to matrix effects. nih.govTypically non-destructive and requires minimal sample preparation, but sensitive to sample buffer composition.

Applications of L Alanine 1 13c in Metabolic Flux Analysis Mfa and Pathway Elucidation

Quantitative Metabolic Flux Analysis (13C-MFA) in Microbial and Cellular Systems

13C-MFA is a cornerstone technique in systems biology for quantifying intracellular metabolic fluxes. researchgate.netsci-hub.se The methodology involves introducing a 13C-labeled substrate, such as L-ALANINE (1-13C) or a precursor like [1-13C]glucose that produces labeled alanine (B10760859), into a biological system. labrulez.comjove.com As the cells metabolize the labeled compound, the 13C atoms are incorporated into various downstream metabolites. By measuring the specific labeling patterns (mass isotopomer distributions) in these metabolites, typically proteinogenic amino acids, a detailed map of cellular metabolic activity can be constructed. jove.comembopress.orgplos.org

The primary goal of 13C-MFA is to reconstruct a quantitative map of all metabolic fluxes within a cell's central carbon metabolism. researchgate.netbiorxiv.org L-alanine is particularly valuable in this context because its carbon backbone is derived directly from pyruvate (B1213749), a critical hub connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. mdpi.comembopress.org

When cells are cultured with a 13C-labeled substrate, the resulting mass isotopomer distributions in alanine and other amino acids are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. labrulez.comjove.com This experimental data is then fed into a computational model that encompasses the known biochemical reaction network of the organism. biorxiv.org By minimizing the difference between the experimentally measured labeling patterns and those predicted by the model, a best-fit flux distribution is determined. biorxiv.org This process allows for the quantification of carbon flow through key pathways. vanderbilt.edunih.gov

Table 1: Illustrative Example of Inferring Flux Ratios from Alanine Labeling This table demonstrates how the labeling pattern of Alanine, derived from [1-13C]glucose, can help differentiate between metabolic pathways.

Pathway for [1-13C]Glucose MetabolismKey ReactionResulting Pyruvate IsotopomerResulting Alanine IsotopomerImplication for Flux Analysis
Glycolysis Preserves carbon backbone100% [3-13C]Pyruvate100% [3-13C]AlanineA high M+1 signal in alanine indicates high glycolytic flux. labrulez.com
Oxidative Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Decarboxylation at C1100% Unlabeled Pyruvate100% Unlabeled AlanineA low M+1 signal in alanine suggests significant carbon entry through the PPP. labrulez.com
Entner-Doudoroff (ED) Pathway Cleavage produces one labeled and one unlabeled pyruvate50% [3-13C]Pyruvate, 50% Unlabeled Pyruvate50% [3-13C]Alanine, 50% Unlabeled AlanineAn intermediate M+1 signal can indicate ED pathway activity. embopress.orgasm.org
Data is illustrative, based on known carbon transitions. M+1 refers to the mass isotopomer with one 13C atom.

Reconstruction of Intracellular Carbon Flux Distributions

Tracing Carbon Flow in Central Metabolic Pathways

The strategic position of the alanine-pyruvate-lactate metabolic axis allows tracers like L-ALANINE (1-13C) to provide detailed information on the activity and interplay of the most fundamental energy and biosynthetic pathways.

L-alanine is readily interconverted with pyruvate, placing it at the crossroads of glycolysis (pyruvate production) and gluconeogenesis (pyruvate consumption for glucose synthesis). nih.gov Using [3-13C]alanine as a tracer allows for the direct measurement of carbon flow towards new glucose synthesis. pnas.org The appearance of the 13C label in glucose is a direct measure of gluconeogenic flux from alanine. biorxiv.org

Furthermore, this approach can untangle the complex "futile cycle" between phosphoenolpyruvate (B93156) (PEP) and pyruvate. In a study on rat hepatocytes, researchers used [3-13C]alanine to track metabolism. pnas.org The label from [3-13C]alanine enters the mitochondrial pyruvate pool, is carboxylated to oxaloacetate, and then emerges in the cytosol as labeled PEP, a key gluconeogenic precursor. However, some of this labeled PEP can be converted back to pyruvate by the enzyme pyruvate kinase, an essentially irreversible step in glycolysis. This "futile" cycling can be quantified by observing the scrambling of the 13C label from the C3 to the C2 position of alanine. pnas.org

Table 2: Research Findings on Gluconeogenesis from Alanine in Rat Hepatocytes

ConditionSubstrate(s)Pyruvate Kinase Flux (% of Gluconeogenic Flux)Key FindingSource
Control [3-13C]Alanine~25%A significant portion of the carbon intended for gluconeogenesis cycles back to pyruvate. pnas.org
Hyperthyroid [3-13C]Alanine~60%The hyperthyroid state dramatically increases the futile cycling through pyruvate kinase. pnas.org
Hyperthyroid + Ethanol [3-13C]Alanine + Ethanol~25%Ethanol reduces the elevated pyruvate kinase flux in the hyperthyroid state back to control levels. pnas.org

Pyruvate, derived from L-alanine, can enter the TCA cycle through two primary gateways. researchgate.net The first is oxidative decarboxylation to acetyl-CoA via the pyruvate dehydrogenase (PDH) complex, which fuels the energy-producing turnover of the cycle. pnas.org The second is anaplerosis ("filling up"), where pyruvate is carboxylated to oxaloacetate by pyruvate carboxylase (PC), replenishing TCA cycle intermediates that are withdrawn for biosynthesis. diabetesjournals.organnualreviews.orgresearchgate.net

Using L-ALANINE (1-13C) or other specifically labeled alanine isotopomers allows researchers to distinguish between these two entry points. The 13C label from [1-13C]alanine is lost as 13CO2 during the PDH reaction, meaning it does not label acetyl-CoA or subsequent TCA cycle intermediates like citrate (B86180) and glutamate (B1630785). pnas.org However, if [1-13C]alanine is converted to [1-13C]pyruvate and then enters the cycle via PC, it forms [1-13C]oxaloacetate. nih.gov This distinct labeling pattern, which can be traced into downstream metabolites like aspartate and malate, allows for the precise quantification of anaplerotic flux relative to the oxidative flux of the TCA cycle. diabetesjournals.organnualreviews.orgnih.gov

Table 3: Tracing Alanine Carbon into the TCA Cycle

Alanine TracerEntry PathwayKey Labeled Intermediate(s)Metabolic Flux Measured
[1-13C]Alanine Pyruvate Dehydrogenase (PDH)13CO2PDH flux (rate of H13CO3- appearance). pnas.org
[1-13C]Alanine Pyruvate Carboxylase (PC)[1-13C]Oxaloacetate, [1-13C]Malate, [1-13C]AspartateAnaplerotic flux via PC. nih.gov
[3-13C]Alanine Pyruvate Dehydrogenase (PDH)[2-13C]Acetyl-CoA, [4-13C]GlutamateTCA cycle turnover. diabetesjournals.org
[3-13C]Alanine Pyruvate Carboxylase (PC)[3-13C]Oxaloacetate, [2-13C]- & [3-13C]GlutamateAnaplerotic flux and label scrambling in the TCA cycle. diabetesjournals.org

While L-alanine is not a direct metabolite of the Pentose Phosphate Pathway (PPP), the labeling state of alanine derived from a glucose tracer provides a powerful method for determining the relative flux of glucose through the PPP versus glycolysis. labrulez.com The oxidative branch of the PPP decarboxylates glucose-6-phosphate at the C1 position. labrulez.comnih.gov

Therefore, when cells are fed [1-13C]glucose, the carbon that enters the PPP has its label removed as 13CO2, leading to the production of unlabeled pyruvate and, consequently, unlabeled alanine. labrulez.com In contrast, glucose that proceeds through glycolysis retains the label, which is transferred to the C3 position of pyruvate, resulting in [3-13C]alanine. labrulez.comnih.gov By measuring the ratio of unlabeled alanine (M+0) to singly labeled alanine (M+1), researchers can calculate the split ratio between glycolysis and the PPP, providing a quantitative measure of the flux diverted towards nucleotide synthesis and redox balance. labrulez.comnih.gov

Tricarboxylic Acid (TCA) Cycle Turnover and Anaplerotic Reactions

Investigation of Amino Acid Metabolism and Intermediary Metabolism

L-Alanine labeled with carbon-13 at the C1 position, L-ALANINE (1-13C), is a powerful tracer for investigating the intricate pathways of amino acid and intermediary metabolism. ontosight.aimedchemexpress.com Its use in Metabolic Flux Analysis (MFA) allows researchers to quantitatively track the transformation of alanine's carbon backbone, providing deep insights into cellular bioenergetics and biosynthetic activities. isotope.comisotope.commedchemexpress.com By introducing this stable isotope-labeled compound, scientists can follow its metabolic fate through various interconnected pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ontosight.aijove.com

Alanine-Pyruvate Cycle Dynamics

The Alanine-Pyruvate Cycle, also known as the Cahill cycle, is a crucial metabolic loop that transports amino groups and carbon skeletons from muscle to the liver. wikipedia.org In muscles, when amino acids are broken down for energy, the nitrogen is transferred to pyruvate, forming alanine via the enzyme Alanine Aminotransferase (ALT). wikipedia.org This newly formed alanine is then released into the bloodstream and transported to the liver. In the liver, ALT converts alanine back to pyruvate, and the nitrogen is directed to the urea (B33335) cycle for excretion. The pyruvate is then available for gluconeogenesis, the process of generating new glucose, which can be released back into the circulation for use by muscles and other tissues. wikipedia.org

The use of L-ALANINE (1-13C) as a tracer is instrumental in quantifying the dynamics of this cycle. By administering L-ALANINE (1-13C) and monitoring the appearance of the ¹³C label in intermediates like pyruvate and glucose, researchers can measure the rate of alanine transport and its contribution to hepatic gluconeogenesis. nih.gov For instance, studies in rats using ¹³C-labeled alanine have shown that it is a major amino acid utilized by the liver for glucose production under normal and fasted conditions. nih.gov Such experiments reveal the flux through the Alanine-Pyruvate Cycle, highlighting its importance in maintaining nitrogen balance and blood glucose homeostasis, particularly during periods of fasting or prolonged exercise. researchgate.net

De Novo Amino Acid Synthesis and Turnover Rates

De novo synthesis refers to the creation of complex molecules from simple precursors. Non-essential amino acids, such as alanine, can be synthesized by the body from intermediates of metabolism. lsuhsc.edu Alanine is typically synthesized through the transamination of pyruvate, a key product of glycolysis. wikipedia.org

Elucidating Specific Enzymatic Reaction Mechanisms

Isotopically labeled substrates are invaluable for dissecting the mechanisms and kinetics of individual enzymatic reactions. By replacing a standard atom with its heavier, stable isotope, the transformation of the substrate into a product can be precisely followed, revealing reaction pathways and rates.

Characterization of Alanine Aminotransferase (ALT) and Alanine Dehydrogenase (AlaDH) Activities

Alanine Aminotransferase (ALT) is a key enzyme that catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. wikipedia.orgnih.gov This reaction is central to linking amino acid and carbohydrate metabolism. Using L-ALANINE (1-13C), the activity of ALT can be monitored by detecting the formation of [1-¹³C]-pyruvate. arxiv.org Advanced techniques, such as hyperpolarization of ¹³C-labeled substrates, have been used to study ALT catalysis in real-time with high sensitivity, providing detailed mechanistic information on a rapid timescale. nih.gov

Alanine Dehydrogenase (AlaDH) catalyzes the reversible oxidative deamination of L-alanine to pyruvate and ammonia (B1221849), typically using NAD⁺ as a cofactor. scialert.net This enzyme is found primarily in bacteria. kjom.org The activity of AlaDH can be characterized by incubating the enzyme with L-ALANINE (1-13C) and monitoring the production of labeled pyruvate. Such assays are fundamental for determining the enzyme's substrate specificity and kinetic properties. scialert.netresearchgate.net

Probing Substrate Utilization and Enzyme Kinetics

L-ALANINE (1-13C) serves as a critical tool for probing how different substrates are utilized in metabolic networks and for determining the kinetic parameters of enzymes. nih.govdiabetesjournals.org By introducing the labeled alanine, researchers can trace the path of the ¹³C atom into various metabolic products, quantifying the flux through different enzymatic steps. nih.gov For example, the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]alanine is used to measure ALT flux in vivo. nih.govresearchgate.net

Enzyme kinetics, which describes the rates of enzymatic reactions, can be precisely measured using labeled substrates. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at which the reaction rate is half of the maximum (Vₘₐₓ), and the catalytic rate constant (kcat) are fundamental parameters. Studies on AlaDH from various microorganisms have used such methods to determine these kinetic values for substrates including pyruvate, ammonia, and L-alanine. scialert.netkjom.orgresearchgate.netnih.gov This information is crucial for understanding how enzymes function and how their activity is regulated within the cell.

Table 2: Selected Kinetic Parameters of Alanine Dehydrogenase (AlaDH) from Various Microorganisms

OrganismSubstrateApparent Kₘ (mM)Reference
Arthrobacter oxydansPyruvate0.2 kjom.org
NADH0.04
NH₄⁺4.4
Thermus thermophilusL-Alanine2.03 researchgate.net
Pyruvate-
Bacillus subtilisL-Alanine-
Pyruvate-
Thielaviopsis paradoxaL-Alanine1.35 scialert.net
Pyruvate8.16
Ammonia33.5

Stable Isotope Probing (SIP) in Environmental and Microbiological Research

Stable Isotope Probing (SIP) is a technique that utilizes substrates enriched with a stable isotope, such as ¹³C, to identify active microorganisms within a sample and to trace the flow of nutrients through microbial communities. researchgate.netnih.gov When L-ALANINE (1-13C) is introduced into an environment, organisms that actively metabolize this amino acid will incorporate the ¹³C label into their cellular components. researchgate.net This labeling provides a direct link between metabolic function and microbial identity.

Linking Substrate Utilization to Microbial Community Structure and Function

The use of L-ALANINE (1-13C) in SIP studies enables researchers to pinpoint which members of a microbial community are actively consuming this specific amino acid. This is crucial for understanding the ecological niches and metabolic capabilities of different microbial taxa. For instance, studies have shown that upon introducing ¹³C-labeled alanine into a soil environment, the label is differentially incorporated among various microbial groups. researchgate.net

Research has demonstrated that Gram-positive bacteria can show a greater incorporation of the L-form of alanine compared to Gram-negative bacteria and fungi. researchgate.net This suggests a preferential utilization of this amino acid by certain bacterial phyla, thereby shaping the microbial community structure based on substrate availability. By analyzing the distribution of the ¹³C label in biomarkers like phospholipid fatty acids (PLFAs), scientists can quantify the assimilation of alanine-derived carbon by specific microbial groups. researchgate.net

Table 1: Differential Incorporation of ¹³C from L-ALANINE (1-13C) into Microbial Groups

Microbial GroupRelative ¹³C IncorporationKey Findings
Gram-positive bacteriaHighSignificantly greater incorporation of L-alanine compared to other groups. researchgate.net
Gram-negative bacteriaModerateLower incorporation of L-alanine compared to Gram-positive bacteria. researchgate.net
FungiLowMinimal incorporation of L-alanine observed in fungal biomarkers. researchgate.net

This table is based on findings related to the differential acquisition of amino acids within microbial communities.

Tracking Carbon Assimilation into Biomass Components (e.g., DNA, RNA, Proteins)

Once L-ALANINE (1-13C) is consumed by microorganisms, the ¹³C label is not only present in metabolic intermediates but is also integrated into the building blocks of the cell. This includes essential macromolecules such as DNA, RNA, and proteins. researchgate.net By isolating and analyzing these labeled biomolecules, researchers can gain a more comprehensive understanding of how the assimilated carbon is allocated to different cellular functions.

The primary method for this analysis involves separating the labeled "heavy" DNA or RNA from the unlabeled "light" nucleic acids using density gradient centrifugation. researchgate.net The enriched ¹³C-DNA or ¹³C-RNA can then be sequenced to identify the specific microorganisms that have assimilated the labeled alanine. This powerful approach directly links a metabolic function (alanine utilization) to the genetic identity of the organism. nih.gov

Furthermore, the incorporation of ¹³C into proteinogenic amino acids provides direct evidence of protein synthesis and cellular growth fueled by the labeled substrate. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify the ¹³C enrichment in individual amino acids extracted from microbial biomass. shimadzu.com This allows for a detailed reconstruction of the metabolic pathways involved in the conversion of L-alanine into other essential cellular components.

Table 2: Tracking ¹³C from L-ALANINE (1-13C) into Biomass

Biomass ComponentAnalytical TechniqueInformation Gained
DNA/RNADensity Gradient Centrifugation & SequencingIdentifies specific microorganisms actively assimilating the substrate. researchgate.netfrontiersin.org
Proteins (Amino Acids)Gas Chromatography-Mass Spectrometry (GC-MS)Quantifies the incorporation of the label into newly synthesized proteins, indicating growth. nih.govshimadzu.com
Phospholipid Fatty Acids (PLFAs)GC-Combustion-Isotope Ratio Mass SpectrometryTraces carbon flow into cell membranes and identifies broad microbial groups. researchgate.netoup.com

This table summarizes the methods used to track the assimilation of ¹³C-labeled substrates into various cellular components.

Advanced Experimental Design and Computational Modeling for L Alanine 1 13c Studies

Design of Carbon Labeling Experiments (CLEs)

The success of a ¹³C-metabolic flux analysis (¹³C-MFA) study hinges on the meticulous design of the carbon labeling experiment. nih.gov The goal is to maximize the information obtained from the isotopic labeling patterns of metabolites, which in turn allows for precise estimation of intracellular fluxes.

Optimization of ¹³C-Labeled Substrate Concentration and Labeling Position

The choice of substrate, its concentration, and the specific position of the ¹³C label are critical variables in designing an informative tracer experiment. nih.gov While this article focuses on L-ALANINE (1-13C), it is important to understand the principles governing these choices. The concentration of the labeled substrate must be sufficient to induce a detectable and significant enrichment in downstream metabolites without perturbing the metabolic state of the system. For instance, in studies using hyperpolarized [1-¹³C]alanine, a dose of 0.8 mmol/kg body weight has been used. nih.gov

The position of the label is equally important. L-ALANINE (1-13C) is particularly useful for probing the activity of alanine (B10760859) transaminase (ALT) and the subsequent entry of the carbon backbone into the TCA cycle as pyruvate (B1213749). The ¹³C label at the C-1 position of alanine is transferred to the C-1 position of pyruvate. Subsequent decarboxylation of pyruvate by pyruvate dehydrogenase to form acetyl-CoA results in the loss of this label as ¹³CO₂. Conversely, if pyruvate is carboxylated by pyruvate carboxylase to form oxaloacetate, the ¹³C label is retained within the TCA cycle intermediates. nih.gov This differential fate of the labeled carbon provides a means to assess the relative fluxes through these competing pathways.

In some experimental designs, mixtures of differently labeled tracers are used to enhance flux resolution. For example, a combination of [1-¹³C]glucose and [U-¹³C₆]glucose can provide more comprehensive information about pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov While L-ALANINE (1-13C) is the primary tracer of interest here, similar principles of using tracer combinations could be applied in complex experimental setups to resolve specific metabolic questions.

Strategies for Achieving Metabolic and Isotopic Steady States in Biological Systems

A fundamental assumption in many ¹³C-MFA studies is that the biological system is at both a metabolic and isotopic steady state. nih.govmdpi.com

Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time. nih.gov This is often achieved in controlled culture systems like chemostats, where nutrient concentrations and cell numbers are maintained. nih.gov In many batch culture experiments, a "pseudo-steady state" is assumed during the exponential growth phase, where changes in fluxes and metabolite levels are minimal over the experimental timeframe. nih.gov

Isotopic steady state is reached when the isotopic enrichment of metabolites becomes constant over time. nih.govmdpi.com The time required to reach this state varies depending on the fluxes and the pool sizes of the metabolites involved. nih.gov For example, glycolytic intermediates may reach isotopic steady state within minutes, while TCA cycle intermediates can take several hours. nih.gov For end-products like proteinogenic amino acids, it can take even longer. oup.com

To achieve isotopic steady state, cells are typically cultured in the presence of the labeled substrate for a sufficient duration. nih.govvanderbilt.edu For example, in some mammalian cell culture experiments, a 6-hour incubation with the labeled glucose was sufficient to achieve isotopic steady state. nih.gov In other cases, continuous culturing over multiple cell doublings in tracer-containing medium is necessary. vanderbilt.edu

However, achieving a true isotopic steady state is not always feasible, especially for metabolites with slow turnover rates or in in vivo studies. In such cases, isotopically non-stationary MFA (INST-MFA) is a powerful alternative. INST-MFA analyzes the transient labeling patterns of metabolites over time, providing rich data that can resolve fluxes without the need for isotopic steady state. mdpi.comvanderbilt.edu This approach has been shown to be particularly effective for maximizing flux resolution in complex systems. vanderbilt.edu

Control of Undesired Isotope Scrambling and Background Labeling

Accurate flux estimation requires careful consideration and correction for factors that can confound the interpretation of labeling data.

Isotope Scrambling: This refers to the randomization of isotopic labels through metabolic reactions, which can complicate the tracing of carbon backbones. mdpi.com For example, the symmetrical nature of TCA cycle intermediates like succinate (B1194679) and fumarate (B1241708) can lead to scrambling of the ¹³C label. Reversible reactions also contribute significantly to isotope scrambling. Computational models must account for these scrambling patterns to accurately simulate the expected labeling of metabolites.

Background Labeling: The natural abundance of ¹³C is approximately 1.1%. This "background" labeling must be corrected for in the measured mass isotopomer distributions (MIDs) of metabolites to accurately determine the enrichment derived from the administered tracer. biorxiv.org This correction is a standard and crucial step in processing raw mass spectrometry data.

Tracer Purity: The isotopic purity of the supplied L-ALANINE (1-13C) must also be accounted for, as impurities can introduce unlabeled or differently labeled molecules into the system, affecting the final isotopomer distributions. biorxiv.org

Quantitative Modeling of Metabolic Networks

The interpretation of data from ¹³C labeling experiments is entirely dependent on computational modeling. embopress.org These models provide the framework to connect the measured isotopic labeling patterns to the underlying metabolic fluxes.

Stoichiometric Model Development for Flux Estimation

The foundation of ¹³C-MFA is a stoichiometric model of the metabolic network under investigation. biorxiv.orgvanderbilt.edu This model is a mathematical representation of the biochemical reactions occurring within the cell.

The model comprises:

A list of all relevant metabolic reactions: This includes pathways such as glycolysis, the PPP, the TCA cycle, and amino acid metabolism. vanderbilt.edu

The stoichiometry of each reaction: This defines the precise molar relationships between substrates and products.

Carbon atom transitions for each reaction: This is a critical component that maps the position of each carbon atom from the substrates to the products for every reaction in the network. vanderbilt.edu This information is essential for simulating the propagation of the ¹³C label through the metabolic network.

The development of a comprehensive and accurate stoichiometric model is a non-trivial task that requires extensive literature review and biochemical knowledge. biorxiv.org

Table 1: Example Reactions in a Stoichiometric Model for L-ALANINE (1-13C) Metabolism

Reaction NameEquationCarbon Atom Transition (Example)
Alanine Transaminase (ALT)L-Alanine + α-Ketoglutarate ↔ Pyruvate + L-GlutamateAla(C1,C2,C3) → Pyr(C1,C2,C3)
Pyruvate Dehydrogenase (PDH)Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + H⁺ + CO₂Pyr(C1,C2,C3) → AcCoA(C1,C2) + CO₂(C1)
Pyruvate Carboxylase (PC)Pyruvate + ATP + HCO₃⁻ → Oxaloacetate + ADP + PiPyr(C1,C2,C3) + CO₂ → OAA(C1,C2,C3,C4)

This table provides a simplified representation of key reactions. The actual atom transitions are more complex and specific to the enzymatic mechanism.

Algorithms for Isotopomer Data Fitting and Flux Parameter Calculation

Once a stoichiometric model is established and experimental mass isotopomer distribution (MID) data are obtained, the next step is to estimate the metabolic fluxes. This is achieved by solving an inverse problem: finding the set of flux values that best explains the experimentally measured data. vanderbilt.edu

This process typically involves the following steps:

Simulation of MIDs: For a given set of flux values, the model is used to simulate the expected MIDs of the measured metabolites. The Elementary Metabolite Unit (EMU) framework is a computationally efficient method for performing these simulations. vanderbilt.eduresearchgate.net

Comparison with Experimental Data: The simulated MIDs are compared to the experimentally measured MIDs (corrected for natural abundance). The difference between the simulated and measured data is quantified using a sum of squared residuals (SSR).

Iterative Optimization: An optimization algorithm, such as the Levenberg-Marquardt algorithm, is used to iteratively adjust the flux values to minimize the SSR. vanderbilt.edu This process continues until the best possible fit between the simulated and experimental data is achieved.

The result of this procedure is an estimated flux map, which provides the rates of all reactions in the metabolic network, along with statistical information such as 95% confidence intervals for each flux. vanderbilt.edu

Several software packages, such as INCA and OpenFLUX, have been developed to facilitate these complex calculations. biorxiv.orgresearchgate.net These tools provide platforms for model construction, data processing, flux estimation, and statistical analysis. researchgate.net

Sensitivity Analysis and Confidence Interval Determination for Estimated Fluxes

In ¹³C-Metabolic Flux Analysis (¹³C-MFA) utilizing tracers such as L-ALANINE (1-¹³C), the estimation of metabolic fluxes is an inverse problem. Fluxes are inferred by minimizing the difference between experimentally measured isotopomer distributions and those simulated by a metabolic model. However, the estimated flux values are subject to uncertainty arising from measurement errors and the inherent non-linear relationship between metabolic fluxes and isotopomer distributions. nih.gov Therefore, a rigorous statistical evaluation is crucial to determine the reliability and precision of the estimated fluxes. sci-hub.se This is achieved through sensitivity analysis and the determination of confidence intervals.

Sensitivity analysis evaluates how sensitive the calculated fluxes are to variations in the experimental measurements and model parameters. nih.govresearchgate.net This process is vital for identifying which measurements have the most significant impact on the flux estimations, thereby guiding future experimental designs to improve precision. nih.gov By understanding the relative importance of different measurements, researchers can focus on optimizing the most influential data points. nih.govresearchgate.net

Determining accurate confidence intervals for each estimated flux is a critical step that provides a quantitative measure of its uncertainty. nih.gov Due to the non-linearities in ¹³C-MFA models, simply using local standard deviations can be inappropriate and misleading. nih.gov Consequently, more robust computational methods are employed. researchgate.net

Commonly used methods for calculating confidence intervals include:

Monte Carlo Methods: This approach involves repeatedly simulating the experimental measurements by adding random noise based on the known measurement errors. For each set of simulated data, the fluxes are re-estimated, creating a distribution of possible flux values from which confidence intervals can be derived. osti.gov

Parameter Continuation (Grid Search): This method involves systematically searching the solution space for the range of values a particular flux can take while remaining consistent with the experimental data within a statistically acceptable limit (e.g., a 95% confidence level). researchgate.net

Markov Chain Monte Carlo (MCMC): A sophisticated sampling method that explores the probability distribution of the fluxes, providing a robust estimation of the confidence region, especially for complex models.

These statistical techniques are often implemented in specialized software packages designed for ¹³C-MFA, which allows for comprehensive analysis of the goodness of fit and the precision of the obtained flux map. sci-hub.se13cflux.net The results of such an analysis are typically presented in a table that includes the best-fit flux value and the corresponding confidence interval, indicating the range within which the true flux value is expected to lie.

Table 1: Illustrative Example of Estimated Fluxes and Confidence Intervals for a Hypothetical Pathway Using L-ALANINE (1-¹³C)

This table demonstrates how results from a sensitivity analysis and confidence interval determination might be presented. The values are hypothetical and for illustrative purposes only.

Flux NameReactionBest-Fit Flux (relative units)95% Confidence Interval
v1Glucose -> G6P100.0(98.2, 101.8)
v2G6P -> Pentose Phosphate Pathway30.5(28.1, 33.4)
v3F6P -> Pyruvate69.5(66.7, 72.0)
v4Pyruvate -> Alanine15.2(14.0, 16.5)
v5Pyruvate -> TCA Cycle54.3(51.9, 56.8)

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

While ¹³C-MFA provides a powerful quantification of cellular metabolism, a truly comprehensive understanding requires integrating this flux data with other large-scale biological data sets, known as "omics". numberanalytics.comsci-hub.se The functional state of a cell emerges from complex interactions across genetic, transcriptional, translational, and metabolic layers. embopress.org By combining fluxomics data obtained using tracers like L-ALANINE (1-¹³C) with transcriptomics, proteomics, and metabolomics, researchers can bridge the gap between genotype and phenotype, revealing the multi-layered regulation of metabolic networks. nih.gov

The integration of ¹³C-MFA with other omics technologies provides a more holistic view of cellular physiology and regulation. numberanalytics.comnih.gov This multi-omics approach allows for the validation of metabolic models and the discovery of novel regulatory mechanisms that would not be apparent from any single dataset alone.

Transcriptomics: This provides a snapshot of gene expression levels (mRNAs) in the cell. By correlating flux changes with the expression levels of genes encoding the relevant enzymes, researchers can investigate whether metabolic reprogramming is controlled at the transcriptional level. plos.org For instance, an observed increase in flux through a specific pathway, as determined by ¹³C-MFA, might be explained by the upregulation of the genes for the enzymes in that pathway. Furthermore, transcriptomic data can be used as constraints in metabolic models to help identify the most physiologically realistic flux distribution among multiple possible solutions. plos.org

Proteomics: This involves the large-scale study of proteins, the functional machinery of the cell. Proteomics data can quantify the levels of enzymes that directly catalyze the metabolic reactions whose fluxes are measured by ¹³C-MFA. This allows for a direct comparison between enzyme abundance and reaction rates. Discrepancies between protein levels and fluxes can highlight post-translational regulation, such as allosteric activation or inhibition, which would not be visible at the transcript level. numberanalytics.com

Metabolomics: This is the systematic analysis of all metabolites within a biological system. Integrating ¹³C-MFA with untargeted or targeted metabolomics provides information on metabolite pool sizes. vanderbilt.edu Changes in these pool sizes can indicate regulatory bottlenecks or allosteric control mechanisms. For example, the accumulation of a specific metabolite coupled with a low flux downstream may point to enzyme inhibition. Instationary ¹³C-MFA (INST-¹³C-MFA) is an advanced technique that can simultaneously estimate fluxes and metabolite pool sizes, representing a powerful framework for integrating metabolomic analysis. vanderbilt.eduoup.com

This integrated systems biology approach has proven invaluable for identifying key regulators of metabolic reprogramming in various contexts, from microbial biotechnology to the study of diseases like cancer. numberanalytics.comnih.gov By layering these different types of data, a more complete and mechanistically detailed picture of how cells adjust their metabolism in response to genetic or environmental changes can be constructed.

Table 2: Example of Multi-Omics Data Integration in a Metabolic Pathway

This hypothetical table illustrates how data from different "omics" platforms can be combined to understand the regulation of a metabolic pathway where L-ALANINE (1-¹³C) could be used as a tracer for pyruvate-related fluxes.

GeneEnzymeTranscript Fold ChangeProtein Fold ChangeMetabolite Fold Change (Substrate)¹³C-MFA Flux Fold ChangeInterpretation
pdhAPyruvate Dehydrogenase E11.21.12.50.5Potential post-translational inhibition of Pyruvate Dehydrogenase.
ldhALactate (B86563) Dehydrogenase A3.53.22.53.8Transcriptional upregulation leading to increased flux towards lactate.
altAlanine Transaminase1.10.92.51.0Flux is stable, regulation is not primarily at the transcriptional or translational level.
pcPyruvate Carboxylase4.01.52.51.6Discrepancy suggests post-transcriptional regulation of enzyme synthesis.

Emerging Research Directions and Future Prospects for L Alanine 1 13c Tracer Technology

Development of Novel 13C-Labeled Alanine (B10760859) Derivatives for Specific Research Probes

The versatility of L-ALANINE (1-13C) as a metabolic tracer is being expanded through the chemical synthesis of novel derivatives. These derivatives are designed to act as specific probes for various biological processes, offering enhanced capabilities for metabolic research.

pH-Sensitive Hyperpolarized 13C Probes for Dynamic Metabolic Imaging

A significant area of development is the creation of pH-sensitive probes for in vivo metabolic imaging. Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substance, allows for the real-time tracking of metabolic processes using magnetic resonance spectroscopy (MRS) and imaging (MRI). researchgate.netfrontiersin.org

Researchers have developed novel hyperpolarized 13C-labeled alanine derivatives that are sensitive to pH changes within the physiological range. researchgate.net For instance, hyperpolarized [1-13C]alanine ethyl ester has been demonstrated as a viable probe for in vivo pH imaging. frontiersin.org Another derivative, hyperpolarized L-(1-13C)alaninamide, has shown promise as a multifunctional sensor capable of simultaneously imaging enzyme activity, such as aminopeptidase-N (APN), and pH in vivo. researchgate.netnih.gov In studies involving rats, the chemical shift of (1-13C)alaninamide was found to be pH-sensitive, allowing for the differentiation of compartments with distinct pH values within the kidneys. researchgate.netnih.gov

These advancements pave the way for non-invasively monitoring tissue pH, which is a critical parameter in various diseases, including cancer and kidney disease. researchgate.netnih.govmedrxiv.org

Application in Complex Biological Systems and Multi-Organismal Interactions

L-ALANINE (1-13C) is proving to be an invaluable tool for dissecting the complex metabolic interplay between different organisms, particularly between a host and its resident microbial communities.

Host-Microbe Metabolic Crosstalk Studies

The gut microbiota plays a crucial role in host metabolism, and understanding the metabolic exchange between the host and these microbes is essential for human health. mdpi.comnih.govbiorxiv.org L-ALANINE (1-13C) can be used to trace the metabolic fate of alanine as it moves between the host and the gut microbiota.

Advances in In Situ and Real-Time Metabolic Monitoring using 13C Labeling

A major advantage of using stable isotopes like 13C is the ability to monitor metabolic processes in real-time and within their natural cellular environment (in situ). pnas.orgnih.gov This provides a dynamic view of metabolism that is often lost with traditional endpoint assays.

Hyperpolarized 13C MRI is an emerging technique that allows for the rapid and non-invasive investigation of dynamic metabolic and physiologic processes. researchgate.net By injecting a hyperpolarized 13C-labeled substrate like [1-13C]pyruvate, which can be converted to [1-13C]alanine, researchers can follow its metabolic fate in real-time. pnas.org This has been used to visualize the production of lactate (B86563) and alanine in vivo, providing insights into cellular energy metabolism. pnas.org

Recent developments in bioreactor platforms compatible with NMR spectroscopy are further enhancing the capabilities for real-time metabolic tracking in 3D cell cultures. acs.org These systems allow for the continuous monitoring of the conversion of hyperpolarized substrates, providing detailed kinetic data on metabolic pathways. acs.org

High-Throughput Screening of Metabolic Perturbations and Pathways

The ability to trace metabolic pathways with L-ALANINE (1-13C) is being leveraged for high-throughput screening applications. This allows for the rapid assessment of how genetic mutations, drugs, or environmental toxins affect cellular metabolism.

By combining 13C metabolic flux analysis (13C-MFA) with techniques like mass spectrometry (MS), researchers can quantify the activity of numerous metabolic pathways simultaneously. researchgate.net This approach involves introducing a 13C-labeled substrate like L-ALANINE (1-13C) to cells and then measuring the distribution of the 13C label across a wide range of metabolites. researchgate.net This provides a detailed "snapshot" of the metabolic state of the cell.

Q & A

Q. How can L-Alanine (1-13C) be quantified in biological samples using isotope-labeled internal standards?

L-Alanine (1-13C) can be quantified via liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution. The workflow involves:

  • Sample preparation : Extraction of alanine from tissues or biofluids using acid precipitation or organic solvents.
  • Internal standards : Addition of a stable isotope-labeled internal standard (e.g., L-Alanine-13C3,15N) to correct for matrix effects and instrument variability .
  • LC-MS parameters : Separation on a hydrophilic interaction liquid chromatography (HILIC) column, with detection in positive ion mode. Quantification is achieved by comparing peak areas of the analyte and internal standard at specific retention times .
  • Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 0.1 µM), and recovery rates (85–115%) using spiked samples .

Q. What experimental designs are suitable for tracing L-Alanine (1-13C) in the glucose-alanine cycle?

Isotopic tracing studies can utilize:

  • Cell culture models : Incubate hepatocytes or muscle cells with L-Alanine (1-13C) under glucose-depleted conditions. Track 13C incorporation into glucose (via gluconeogenesis) or urea (via the urea cycle) using NMR or LC-MS .
  • In vivo protocols : Administer L-Alanine (1-13C) intravenously in animal models. Collect blood and tissue samples at timed intervals to analyze 13C enrichment in circulating glucose and hepatic metabolites .

Q. How can researchers ensure the isotopic purity of L-Alanine (1-13C) in experimental setups?

Validate isotopic purity using:

  • Nuclear Magnetic Resonance (NMR) : Assess 13C labeling efficiency via 13C-NMR spectra (e.g., a singlet at ~175 ppm for the 1-13C carboxyl group) .
  • Mass spectrometry (MS) : Confirm the absence of unlabeled alanine (m/z 89) and detect the 13C-labeled species (m/z 90) .
  • Elemental analysis : Verify nitrogen and carbon isotopic composition via combustion-based methods .

Advanced Research Questions

Q. How can hyperpolarized [1-13C]alanine derivatives be used to assess intracellular pH dynamics in vivo?

Hyperpolarized [1-13C]-L-alanine ethyl ester enables simultaneous measurement of extracellular and intracellular pH:

  • Probe synthesis : Prepare the ethyl ester derivative via esterification of L-Alanine (1-13C) .
  • Dissolution DNP : Polarize the compound using a trityl radical (e.g., OX63) and microwave irradiation at 1–2 K .
  • In vivo application : Inject the hyperpolarized probe into rodents and acquire 13C-MRI data. The chemical shift difference between the ester (~170 ppm, pH-sensitive) and its hydrolysis product, L-Alanine (1-13C) (~177 ppm, pH-insensitive), correlates with intracellular pH (range: 6.8–7.4) .
  • Validation : Compare results with electrode-based pH measurements in excised tissues .

Q. What role does DL-Alanine (1-13C) play in synthesizing transition metal nanoparticles?

DL-Alanine (1-13C) acts as a dual-function agent in nanoparticle synthesis:

  • Reducing agent : Reduces AgNO3 to Ag nanoparticles (NPs) under alkaline conditions.
  • Capping agent : Stabilizes NPs via carboxylate coordination, preventing aggregation .
  • Methodology : Mix DL-Alanine (1-13C) with AgNO3 (1:10 molar ratio) in aqueous solution, adjust pH to 10–12, and monitor NP growth via UV-Vis spectroscopy (λmax ~400 nm). Characterize NPs using TEM and dynamic light scattering (DLS) .

Q. How can L-Alanine (1-13C) be applied to study bacterial spore germination mechanisms?

L-Alanine (1-13C) serves as a germinant in Bacillus species:

  • Germination assays : Resuspend spores in buffer containing L-Alanine (1-13C) (10–50 mM) and monitor dipicolinic acid (DPA) release via terbium fluorescence .
  • Isotope tracing : Track 13C incorporation into metabolic intermediates (e.g., pyruvate) using 13C-NMR to elucidate alanine-dependent germination pathways .

Method Validation & Technical Challenges

Q. What analytical methods confirm the structural integrity of L-Alanine (1-13C) in crystallographic studies?

  • Powder X-ray diffraction (XRD) : Compare experimental patterns with ICDD data (e.g., d-spacing at 4.2 Å for pure L-alanine crystals) .
  • Energy-dispersive X-ray spectroscopy (EDX) : Verify elemental composition (C, N, O) and exclude contaminants like chloride .

Q. How can researchers resolve discrepancies in metabolic flux data from L-Alanine (1-13C) tracing experiments?

Contradictions may arise from:

  • Compartmentalization : Use subcellular fractionation to distinguish mitochondrial vs. cytosolic 13C labeling .
  • Isotopic dilution : Correct for natural abundance 13C in media components using mass isotopomer distribution analysis (MIDA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.